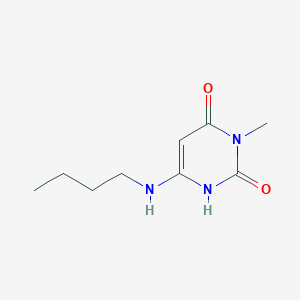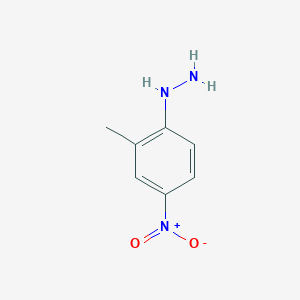![molecular formula C9H20N2O B1275172 [1-(3-Aminopropyl)piperidin-2-yl]methanol CAS No. 915919-64-1](/img/structure/B1275172.png)
[1-(3-Aminopropyl)piperidin-2-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[1-(3-Aminopropyl)piperidin-2-yl]methanol” is a chemical compound with the CAS Number: 915919-64-1. It has a molecular weight of 172.27 and its IUPAC name is [1-(3-aminopropyl)-2-piperidinyl]methanol .
Molecular Structure Analysis
The molecular structure of “[1-(3-Aminopropyl)piperidin-2-yl]methanol” is represented by the Inchi Code: 1S/C9H20N2O/c10-5-3-7-11-6-2-1-4-9(11)8-12/h9,12H,1-8,10H2 . This indicates that the compound consists of 9 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis
“[1-(3-Aminopropyl)piperidin-2-yl]methanol” is a liquid at room temperature . Its molecular weight is 172.27 .Wissenschaftliche Forschungsanwendungen
Synthesis of Piperidine Derivatives
[1-(3-Aminopropyl)piperidin-2-yl]methanol: is a valuable precursor in the synthesis of piperidine derivatives, which are crucial in drug design . The compound’s structure allows for the introduction of various substituents, enabling the creation of a diverse range of piperidine-based molecules with potential pharmacological activities.
Pharmacological Applications
Piperidine derivatives, including those derived from [1-(3-Aminopropyl)piperidin-2-yl]methanol, are present in over twenty classes of pharmaceuticals . They are used in the development of drugs with a wide range of therapeutic effects, such as analgesic, antipsychotic, and antihypertensive properties.
Anticancer Research
The piperidine nucleus is a common feature in many anticancer agents. Derivatives of [1-(3-Aminopropyl)piperidin-2-yl]methanol can be designed to target specific pathways or receptors in cancer cells, offering a pathway for the development of new oncological treatments .
Antimicrobial and Antifungal Agents
Compounds with a piperidine ring, synthesized using [1-(3-Aminopropyl)piperidin-2-yl]methanol, show promise as antimicrobial and antifungal agents. Their ability to disrupt microbial cell processes makes them candidates for new antibiotic drugs .
Neurodegenerative Disease Treatment
Research into treatments for diseases like Alzheimer’s has highlighted the potential of piperidine derivatives as inhibitors of enzymes linked to neurodegeneration. [1-(3-Aminopropyl)piperidin-2-yl]methanol could serve as a starting point for developing such inhibitors .
Antiviral Agents
Recent studies have shown that piperidine derivatives can be effective against viruses, including SARS-CoV-2. Derivatives of [1-(3-Aminopropyl)piperidin-2-yl]methanol could be synthesized to explore their potential as antiviral agents .
Analgesic and Anti-inflammatory Drugs
The piperidine moiety is a key component in many analgesic and anti-inflammatory drugs. By modifying [1-(3-Aminopropyl)piperidin-2-yl]methanol, researchers can develop new compounds to manage pain and inflammation .
Chemical Biology and Probe Development
In chemical biology, [1-(3-Aminopropyl)piperidin-2-yl]methanol can be used to create probes that bind to specific biological targets. These probes can help in understanding biological processes and in the identification of new drug targets .
Safety and Hazards
Eigenschaften
IUPAC Name |
[1-(3-aminopropyl)piperidin-2-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c10-5-3-7-11-6-2-1-4-9(11)8-12/h9,12H,1-8,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVLFXZIUUXPZHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CO)CCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00405713 |
Source


|
| Record name | [1-(3-aminopropyl)piperidin-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00405713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(3-Aminopropyl)piperidin-2-yl]methanol | |
CAS RN |
915919-64-1 |
Source


|
| Record name | [1-(3-aminopropyl)piperidin-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00405713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![8-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1275097.png)






![5-[(Phenylthio)methyl]-2-furoic acid](/img/structure/B1275121.png)

